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Compound of Interest
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Cat. No.: B569066 Get Quote

Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular

membranes and as signaling molecules involved in a myriad of cellular processes, including

proliferation, apoptosis, and differentiation. The biosynthesis of sphingolipids begins in the

endoplasmic reticulum (ER) with the formation of a sphingoid base, such as sphinganine.

Sphinganine is then acylated by one of six ceramide synthase (CerS) enzymes to form

dihydroceramide, which is subsequently desaturated to produce ceramide, the central hub of

sphingolipid metabolism.

C6-NBD sphinganine (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine) is

a fluorescent analog of the endogenous sphingoid base sphinganine. This probe is a valuable

tool for investigating the de novo ceramide synthesis pathway. Once taken up by live cells, C6-
NBD sphinganine serves as a substrate for ceramide synthases, leading to the formation of

C6-NBD ceramide.[1][2] This fluorescent product then traffics to the Golgi apparatus, where it is

further metabolized into complex sphingolipids like C6-NBD sphingomyelin and C6-NBD

glucosylceramide.[3][4][5]

By using flow cytometry, researchers can quantify the fluorescence intensity of cell populations,

providing a robust method to assess the activity of the ceramide synthesis pathway and its

subsequent metabolic flux. This application note provides a detailed protocol for labeling cells

with C6-NBD sphinganine for analysis by flow cytometry.
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Principle of the Assay
This assay quantifies the uptake and metabolic conversion of C6-NBD sphinganine into

fluorescent ceramide and other complex sphingolipids within intact cells. The NBD

(nitrobenzoxadiazole) fluorophore exhibits weak fluorescence in aqueous environments but

becomes brightly fluorescent in the nonpolar environment of cellular membranes.

Cell-permeable C6-NBD sphinganine is introduced to a cell suspension. It is internalized and

acylated by ceramide synthases in the ER to form C6-NBD ceramide. The newly synthesized

C6-NBD ceramide is then transported to the Golgi apparatus, leading to a significant increase

in fluorescence within this organelle. Subsequent metabolism in the Golgi to other fluorescent

sphingolipids contributes to the total cellular fluorescence. A flow cytometer, equipped with a

488 nm laser for excitation, is used to measure the green fluorescence emission from individual

cells. An increase in mean fluorescence intensity (MFI) directly correlates with the uptake and

metabolism of the probe, providing a quantitative measure of the activity of the de novo

sphingolipid synthesis pathway.
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Material/Reagent Supplier Example Notes

C6-NBD Sphinganine Avanti Polar Lipids, Inc.
Store at -20°C, protected from

light.

Dimethyl sulfoxide (DMSO) Sigma-Aldrich
Anhydrous, for preparing stock

solution.

Fatty Acid-Free Bovine Serum

Albumin (BSA)
Sigma-Aldrich For complexing the lipid probe.

Phosphate-Buffered Saline

(PBS)
Gibco Calcium and Magnesium-free.

Cell Culture Medium (Serum-

free)
Gibco, ATCC

For cell suspension and

incubation.

Flow Cytometry Staining Buffer BD Biosciences, BioLegend e.g., PBS with 1-2% BSA.

Propidium Iodide (PI) or other

viability dye
Thermo Fisher Scientific

Optional, for dead cell

exclusion.

Mammalian cell line of interest ATCC Adherent or suspension cells.

Flow Cytometer
BD Biosciences, Beckman

Coulter

Must have a blue laser (488

nm) and appropriate green

emission filter.

Experimental Protocols
Preparation of Reagents
C6-NBD Sphinganine Stock Solution (1 mM):

Allow the vial of C6-NBD sphinganine to warm to room temperature.

Reconstitute the lipid in DMSO to a final concentration of 1 mM. For example, add 1 mL of

DMSO to 1 mg of C6-NBD sphinganine (MW will vary slightly, check supplier information).

Vortex thoroughly until fully dissolved.
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Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C,

protected from light.

Fatty Acid-Free BSA Solution (0.34 mg/mL in PBS):

Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 0.34 mg/mL.

Sterile filter the solution using a 0.22 µm filter.

Store at 4°C.

C6-NBD Sphinganine/BSA Complex Working Solution (100 µM):

In a sterile microcentrifuge tube, add 10 µL of the 1 mM C6-NBD sphinganine stock

solution.

Evaporate the DMSO under a gentle stream of nitrogen gas or in a vacuum concentrator.

Resuspend the dried lipid film in 20 µL of absolute ethanol.

Add the ethanol-lipid solution to 100 µL of the 0.34 mg/mL fatty acid-free BSA solution while

vortexing.

This creates a 100 µM working stock of the complex, which can be stored at -20°C.

Protocol for Live Cell Labeling
This protocol is optimized for a cell concentration of 1 x 10⁶ cells/mL. Adjust volumes as

necessary.

Cell Preparation:

Suspension Cells: Culture cells to the desired density. Centrifuge the cells at 300 x g for 5

minutes and discard the supernatant.

Adherent Cells: Wash cells with PBS and detach using a gentle, non-enzymatic cell

dissociation solution. Neutralize and collect the cells by centrifugation at 300 x g for 5

minutes.
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Wash the cell pellet once with pre-warmed, serum-free culture medium.

Resuspend the cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.

Staining:

Add the C6-NBD Sphinganine/BSA complex to the cell suspension to achieve a final

concentration of 1-5 µM. The optimal concentration should be determined empirically for

each cell type.

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂,

protected from light.

Include an unstained cell sample as a negative control to set the baseline fluorescence.

Washing:

After incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C.

Discard the supernatant containing the excess probe.

Wash the cell pellet twice with 1 mL of ice-cold Flow Cytometry Staining Buffer.

Resuspension and Analysis:

Resuspend the final cell pellet in 300-500 µL of ice-cold Flow Cytometry Staining Buffer.

(Optional) Add a viability dye like Propidium Iodide (PI) just before analysis to exclude

dead cells.

Keep cells on ice and protected from light until analysis.

Analyze the samples on the flow cytometer within one hour.

Flow Cytometry Analysis
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Parameter Recommended Setting Notes

Excitation Laser Blue Laser (488 nm)
Standard on most flow

cytometers.

Emission Filter
Green Channel (~530/30 nm

BP)

Commonly used for FITC or

GFP detection.

Gating Strategy

1. Gate on single cells using

FSC-A vs FSC-H.2. Gate on

the live cell population (e.g.,

PI-negative).3. Analyze the

green fluorescence (e.g., FITC

channel) of the live, single-cell

population.

FSC = Forward Scatter.

Data Acquisition Collect 10,000 - 20,000 events
Ensure sufficient events for

statistical significance.

Data Presentation
The primary output will be a histogram showing fluorescence intensity on the x-axis and cell

count on the y-axis. The data can be quantified by calculating the Mean Fluorescence Intensity

(MFI) or the percentage of fluorescently positive cells.

Table 1: Example Staining Conditions and Parameters
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Parameter Recommended Range Notes

Cell Density 1 x 10⁶ cells/mL
Consistent cell density is

crucial for reproducible results.

Staining Concentration 1 - 5 µM

Optimize for each cell line;

higher concentrations may

cause cytotoxicity.

Incubation Time 30 - 60 minutes

Time-course experiments are

recommended to determine

optimal uptake and

metabolism.

Incubation Temperature 37°C

Required for active enzymatic

metabolism. A 4°C control can

assess passive membrane

binding.

Staining Medium Serum-free medium
Serum contains lipids that may

interfere with probe uptake.
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Caption: Experimental workflow for C6-NBD sphinganine labeling and flow cytometry.
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Caption: Metabolic pathway of C6-NBD sphinganine in mammalian cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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